N-(2-furylmethyl)guanidine

Descripción general

Descripción

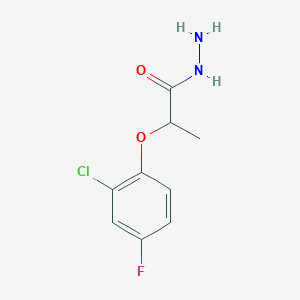

“N-(2-furylmethyl)guanidine” is a compound with potential applications in various fields. It is related to dinotefuran, a systemic neonicotinoid insecticide, in the nitroguanidine sub-class .

Synthesis Analysis

A series of dinotefuran derivatives were synthesized and tested against hemiptera. The structure-activity relationships (SAR) of the nitroguanidine part of dinotefuran are summarized as follows: (1) the mono-methyl group as a N-substituent gave the best activity for the acyclic nitroimino and nitromethylene compounds, (2) the acyclic compounds showed the same activity as the cyclic compounds against Nephotettix cincticeps and were superior to them against Laodelphax striatellus, (3) N-acylation of this series scarcely changed the level of activity .Molecular Structure Analysis

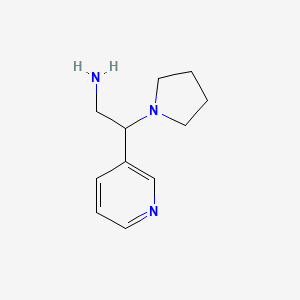

The molecular structure of “N-(2-furylmethyl)guanidine” is represented by the formula C6H9N3O . It is related to dinotefuran, which provides a tetrahydrofuran (THF) moiety distinct from other neonicotinoids with a chloropyridine or chlorothiazole ring .Chemical Reactions Analysis

The decomposition study of guanidinium nitrate, an energetic material, revealed that guanidines bind within the intracellular pore of the channel and perturb a hydrophobic subunit interface to stabilize a closed state of the channel .Aplicaciones Científicas De Investigación

Neonicotinoid Development

Dinotefuran, a compound related to N-(2-furylmethyl)guanidine, is a novel neonicotinoid insecticide commercialized by Mitsui Chemicals. This third-generation neonicotinoid, belonging to the furanicotinyl compounds subclass, was developed through a series of innovative steps, including the removal of the previously indispensable chloropyridine or chlorothiazole ring. This development represents a significant advance in the field of neonicotinoids, providing new avenues for pest management with unique chemical and biological properties (Wakita et al., 2003).

Broad Biological Activities

Compounds with guanidine moieties, like N-(2-furylmethyl)guanidine, are found in various applications in chemistry and biology. They are integral in pharmaceuticals, natural products, and cosmetic ingredients. Their wide-ranging biological activities, including therapeutic applications, are crucial for drug discovery processes. These compounds have been developed for potential uses in treating central nervous system disorders, as anti-inflammatory agents, chemotherapeutic agents, and more (Sa̧czewski & Balewski, 2013).

Coordination Chemistry Applications

Amidines and guanidines, closely related to N-(2-furylmethyl)guanidine, have seen increasing use as neutral, N-based donor ligands in coordination chemistry. They offer varied coordination modes with metals across the periodic table and have been applied in catalytic processes, showcasing their versatility and importance in modern chemistry (Coles, 2006).

Synthetic Procedures and Applications

Continued research on guanidines has led to the development of various synthetic procedures for these compounds, which are now sought for their biomedical and catalytic applications. This shows the transition of guanidines from being considered toxic substances to valuable components in numerous fields (Tahir et al., 2015).

Catalytic Syntheses and Applications

Guanidines have evolved from being organosuperbases to versatile molecules used in medicinal chemistry. The metal-mediated catalytic addition of amines to carbodiimides is a notable synthetic method, highlighting the demand for efficient syntheses of guanidine compounds (Alonso-Moreno et al., 2014).

Propiedades

IUPAC Name |

2-(furan-2-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c7-6(8)9-4-5-2-1-3-10-5/h1-3H,4H2,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLXPGOZRJYNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395962 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)guanidine | |

CAS RN |

4353-49-5 | |

| Record name | N-(2-furylmethyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-chlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364594.png)

![4-[4-(Methacryloyloxy)butoxy]benzenecarboxylic acid](/img/structure/B1364597.png)

![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)